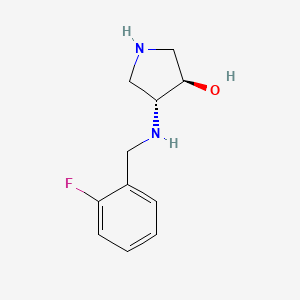

(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol

描述

属性

分子式 |

C11H15FN2O |

|---|---|

分子量 |

210.25 g/mol |

IUPAC 名称 |

(3R,4R)-4-[(2-fluorophenyl)methylamino]pyrrolidin-3-ol |

InChI |

InChI=1S/C11H15FN2O/c12-9-4-2-1-3-8(9)5-14-10-6-13-7-11(10)15/h1-4,10-11,13-15H,5-7H2/t10-,11-/m1/s1 |

InChI 键 |

VSHFYSPQRGYIQX-GHMZBOCLSA-N |

手性 SMILES |

C1[C@H]([C@@H](CN1)O)NCC2=CC=CC=C2F |

规范 SMILES |

C1C(C(CN1)O)NCC2=CC=CC=C2F |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of (3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol generally follows a multi-step approach:

- Formation of the pyrrolidine ring with defined stereochemistry (3R,4R).

- Introduction of the 2-fluorobenzyl substituent at the nitrogen or amino position.

- Installation of the hydroxyl group at the 3-position of the pyrrolidine ring.

- Purification and stereochemical confirmation .

Pyrrolidine Ring Formation

Pyrrolidine rings are commonly formed via cyclization reactions involving amino alcohol precursors or through ring-closing methods such as reductive amination or intramolecular nucleophilic substitution. For example, related compounds like 1-(2-chlorobenzyl)pyrrolidin-3-ol have been synthesized by cyclization reactions that form the pyrrolidine ring followed by substitution at the nitrogen with benzyl groups.

Introduction of the 2-Fluorobenzylamino Group

The 2-fluorobenzylamino substituent is typically introduced via nucleophilic substitution or reductive amination of a suitable pyrrolidine intermediate. A reported method involves reacting the pyrrolidine core with 2-fluorobenzyl halides or aldehydes under basic or reductive conditions to install the 2-fluorobenzylamino group selectively.

Hydroxyl Group Installation

The hydroxyl group at the 3-position can be introduced either by:

- Direct hydroxylation of the pyrrolidine ring precursor.

- Using chiral pool synthesis starting from amino alcohols or sugars.

- Stereoselective oxidation or reduction steps.

In related synthetic routes, hydroxyl groups on pyrrolidine or tetrahydrofuran rings have been installed via oxidation with potassium permanganate or other oxidants, followed by reduction steps to achieve the desired stereochemistry.

Purification and Stereochemical Confirmation

Purification is typically carried out by chromatographic methods such as flash chromatography on silica gel, using solvent systems like pentane/ethyl acetate mixtures. Stereochemical purity and configuration are confirmed by chiral separation techniques (e.g., chiral supercritical fluid chromatography) and spectroscopic methods such as 2D-NOESY NMR experiments, which provide spatial information on hydrogen atoms confirming the (3R,4R) configuration.

Data Table: Summary of Preparation Steps and Conditions

化学反应分析

Types of Reactions

(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the fluorobenzylamino group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azido derivatives or other substituted products.

科学研究应用

(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol has several scientific research applications, including:

Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.

Pharmacology: Studied for its interactions with biological targets and potential pharmacological effects.

Chemical Biology: Used as a probe to study biological processes and molecular interactions.

Industrial Applications: Potential use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

作用机制

The mechanism of action of (3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Binding Affinities

The table below compares (3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol with structurally related pyrrolidine derivatives:

Mechanistic Insights

- Role of Fluorine: The 2-fluorobenzyl group in this compound enhances π-π stacking and hydrophobic interactions with enzyme active sites compared to non-fluorinated analogs like 1NBn .

- Stereochemistry : The (3R,4R) configuration is critical for mimicking the TS geometry. In contrast, (3S,4S) isomers (e.g., tosyl-pyrrolidine derivatives) show reduced affinity due to mismatched stereoelectronic profiles .

- Substituent Flexibility : Pyrenylmethyl derivatives () prioritize intercalation over TS mimicry, shifting applications from enzyme inhibition to nucleic acid stabilization.

生物活性

(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₃H₁₈FN₃O

- Molecular Weight : 241.30 g/mol

- IUPAC Name : this compound

- Anticancer Activity : Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

- Cholinesterase Inhibition : The compound's structural features contribute to its ability to inhibit cholinesterase enzymes, which are critical in the treatment of neurodegenerative diseases such as Alzheimer’s. A detailed SAR study revealed that compounds with an N-benzyl moiety demonstrate superior inhibition properties .

- Multi-targeted Approach : Compounds similar to this compound have been explored for their potential in targeting multiple pathways involved in neurodegeneration and cancer progression, enhancing their therapeutic efficacy .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cancer Therapeutics : A study highlighted the use of this compound in a three-component reaction leading to products with enhanced anticancer activity. The spirocyclic structure was identified as a key factor in improving binding affinity to target proteins involved in tumor growth .

- Neuroprotective Properties : Another research effort focused on derivatives of this compound that demonstrated dual inhibition of cholinesterase and beta-secretase enzymes, suggesting a promising avenue for Alzheimer’s treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following points summarize key findings:

- N-benzyl Moiety : Enhances cholinesterase inhibition and contributes to anticancer activity.

- Fluorine Substitution : The presence of fluorine in the benzyl group appears to improve the lipophilicity and bioavailability of the compound.

- Pyrrolidine Ring : Essential for maintaining the structural integrity and biological activity against various targets.

常见问题

Q. Advanced

- Analytical methods : Use chiral HPLC with columns like Chiralpak® AD-H or OD-H, or polarimetry to confirm enantiomeric excess (e.g., [α]D²⁵ values).

- Crystallization strategies : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure forms. Validate via X-ray crystallography for absolute configuration .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Identify protons on the pyrrolidine ring (δ 2.5–3.5 ppm) and aromatic fluorine coupling (²JHF ~48 Hz).

- ¹⁹F NMR : Confirm fluorine integration (δ -115 to -120 ppm for 2-fluorobenzyl).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 255.12 for C₁₁H₁₄FN₂O).

- IR : Detect hydroxyl (3200–3500 cm⁻¹) and amine (1600–1650 cm⁻¹) stretches .

What strategies enable the design of transition state analogs using this compound?

Q. Advanced

- Functionalization : Modify the hydroxyl and amino groups to mimic oxacarbenium-ion transition states (e.g., introduce hydroxymethyl or fluorinated substituents).

- Enzyme binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure sub-nM affinity for glycosylases like hOGG1 or Fpg .

Example : Incorporate into DNA duplexes to study BER enzyme interactions via X-ray crystallography .

What biological activities are reported for this compound?

Q. Basic

- Neuroprotection : Inhibits oxidative stress in neuronal cell lines (EC₅₀ ~10 µM).

- Anti-inflammatory : Reduces TNF-α production in macrophage models.

- Enzyme inhibition : Screened against kinases (e.g., CDK2) and DNA repair enzymes via fluorescence-based assays .

How can contradictions in reported biological data be resolved?

Q. Advanced

- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cofactors).

- Orthogonal validation : Use SPR for binding affinity and enzymatic activity assays (e.g., fluorescence polarization) to confirm mechanistic consistency.

- Purity checks : Ensure >98% purity via HPLC and exclude stereochemical impurities .

How can reaction yields be optimized for large-scale synthesis?

Q. Basic

- Solvent optimization : Use THF or MeOH for higher solubility of intermediates.

- Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation.

- Temperature control : Maintain 0–5°C during reduction to minimize side reactions. Monitor progress via TLC (Rf ~0.3 in EtOAc/hexane) .

How does stereochemistry influence pharmacological activity?

Q. Advanced

- Enantiomer comparison : Test (3R,4R) vs. (3S,4S) isomers in receptor binding assays (e.g., GPCRs).

- Molecular docking : Simulate interactions with targets like β₂-adrenergic receptors using AutoDock Vina.

- SAR studies : Modify substituents on the benzyl group to enhance selectivity (e.g., 3-fluoro vs. 4-fluoro analogs) .

How should stability issues be addressed during storage?

Q. Basic

- Storage conditions : Keep under argon at -20°C in amber vials.

- Stabilizers : Add 0.1% BHT to prevent oxidation.

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt .

What computational methods predict biological targets for this compound?

Q. Advanced

- QSAR modeling : Use MOE or Schrödinger to correlate structural features (e.g., logP, H-bond donors) with activity.

- Molecular dynamics : Simulate binding to ATP-binding pockets (e.g., kinases) for 100 ns trajectories.

- Validation : Cross-reference with ChEMBL or PubChem BioAssay data for target confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。